Olivomycin

Beschreibung

A mixture of several closely related glycosidic antibiotics obtained from Actinomyces (or Streptomyces) olivoreticuli. They are used as fluorescent dyes that bind to DNA and prevent both RNA and protein synthesis and are also used as antineoplastic agents.

Eigenschaften

IUPAC Name |

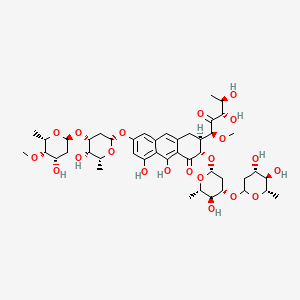

(2S,3S)-3-[(1S,3S,4R)-3,4-dihydroxy-1-methoxy-2-oxopentyl]-2-[(2R,4S,5S,6S)-4-[(4S,5R,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-8,9-dihydroxy-6-[(2S,4R,5S,6R)-5-hydroxy-4-[(2S,4S,5S,6S)-4-hydroxy-5-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-3,4-dihydro-2H-anthracen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H64O21/c1-16(46)36(50)42(56)44(58-7)24-10-22-8-21-9-23(63-32-14-28(38(52)18(3)60-32)65-31-13-27(49)43(57-6)20(5)62-31)11-25(47)34(21)40(54)35(22)41(55)45(24)66-33-15-29(39(53)19(4)61-33)64-30-12-26(48)37(51)17(2)59-30/h8-9,11,16-20,24,26-33,36-39,43-54H,10,12-15H2,1-7H3/t16-,17+,18-,19+,20+,24+,26+,27+,28-,29+,30?,31+,32+,33-,36+,37+,38+,39+,43-,44+,45+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZDBNBLGZNWKMC-MWQNXGTOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2CC(OC(C2O)C)OC3C(CC4=CC5=CC(=CC(=C5C(=C4C3=O)O)O)OC6CC(C(C(O6)C)O)OC7CC(C(C(O7)C)OC)O)C(C(=O)C(C(C)O)O)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@@H](C[C@@H](O1)OC2=CC(=C3C(=C2)C=C4C[C@H]([C@@H](C(=O)C4=C3O)O[C@@H]5C[C@@H]([C@H]([C@@H](O5)C)O)OC6C[C@@H]([C@H]([C@@H](O6)C)O)O)[C@@H](C(=O)[C@H]([C@@H](C)O)O)OC)O)O[C@H]7C[C@@H]([C@@H]([C@@H](O7)C)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H64O21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

941.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

11006-70-5 | |

| Record name | Olivomycin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011006705 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

The Origin of Olivomycin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Olivomycin, a member of the aureolic acid family of antibiotics, is a polyketide-derived natural product with significant antitumor properties. First identified in the 1960s, this complex molecule is produced by several species of soil-dwelling actinobacteria, most notably Streptomyces olivoreticuli and Streptoverticillium cinnamoneum. This technical guide delves into the origins of Olivomycin, detailing its discovery, the producing microorganisms, and the intricate biosynthetic pathway responsible for its formation. Furthermore, this document provides an overview of the experimental protocols for the fermentation, isolation, and purification of Olivomycin, alongside a discussion of the regulatory mechanisms that govern its production. This comprehensive resource is intended to serve as a foundational reference for researchers engaged in the study of natural product biosynthesis, antibiotic development, and cancer therapeutics.

Introduction: Discovery and Producing Organisms

The Olivomycin complex was first isolated in the early 1960s from the fermentation broth of Actinomyces olivoreticuli, a species later reclassified as Streptomyces olivoreticuli.[1][2][3] Subsequent studies also identified Streptoverticillium cinnamoneum as a producer of Olivomycin A.[4] These Gram-positive, filamentous bacteria are well-known for their ability to synthesize a wide array of secondary metabolites with diverse biological activities.

Olivomycin belongs to the aureolic acid group of antibiotics, which also includes other notable antitumor agents such as mithramycin and chromomycin (B10761888) A3. These compounds share a common aglycone core and are characterized by their ability to bind to the minor groove of GC-rich DNA sequences, thereby interfering with DNA replication and transcription. This mechanism of action is central to their potent anticancer activity.

Biosynthesis of the Olivomycin Aglycone and Glycosylation

The biosynthesis of Olivomycin, like other aureolic acid antibiotics, is orchestrated by a type II polyketide synthase (PKS) system. While the complete, annotated biosynthetic gene cluster for Olivomycin has not been explicitly detailed in publicly available literature, its synthesis is understood to follow the general pathway established for mithramycin and chromomycin A3.[1][3] The complete genome of Streptomyces olivoreticuli ATCC 31159 has been sequenced, revealing the presence of 37 putative biosynthetic gene clusters, one of which is presumed to be responsible for Olivomycin production.[2][3]

The biosynthetic pathway can be conceptually divided into several key stages:

-

Polyketide Chain Assembly: The process begins with the assembly of a decaketide chain from acetate (B1210297) and malonate units by a minimal PKS complex, which typically includes a ketosynthase (KS), a chain length factor (CLF), and an acyl carrier protein (ACP).

-

Cyclization and Aromatization: The linear polyketide chain undergoes a series of cyclization and aromatization reactions to form a tetracyclic intermediate known as premithramycinone.[1]

-

Tailoring Modifications: This intermediate is then subjected to a series of tailoring reactions, including glycosylation, methylation, and acylation, catalyzed by specific enzymes encoded within the biosynthetic gene cluster. These modifications are crucial for the biological activity of the final molecule.

-

Oxidative Cleavage: A key step in the biosynthesis of aureolic acids is the oxidative cleavage of the fourth ring of the tetracyclic intermediate by a monooxygenase, which results in the characteristic tricyclic structure of Olivomycin.[1]

Proposed Biosynthetic Pathway of the Aureolic Acid Aglycone

The following diagram illustrates the generalized biosynthetic pathway leading to the common tetracyclic intermediate of aureolic acid antibiotics.

Caption: Generalized biosynthetic pathway of aureolic acid antibiotics.

Fermentation and Production of Olivomycin

The production of Olivomycin is typically achieved through submerged fermentation of the producing Streptomyces strain. The composition of the fermentation medium and the culture conditions play a critical role in the yield of the antibiotic. While specific quantitative data for Olivomycin production is scarce in the literature, general principles for optimizing antibiotic production in Streptomyces can be applied.

Fermentation Media Composition

A variety of media compositions have been used for the cultivation of Streptomyces and the production of secondary metabolites. A typical fermentation medium for Olivomycin production would likely include a carbon source, a nitrogen source, and various mineral salts.

| Component Category | Examples |

| Carbon Sources | Glucose, Starch, Glycerol |

| Nitrogen Sources | Soybean meal, Yeast extract, Peptone, Ammonium (B1175870) sulfate |

| Mineral Salts | CaCO₃, K₂HPO₄, MgSO₄·7H₂O, NaCl |

Fermentation Parameters

The optimization of fermentation parameters is crucial for maximizing the yield of Olivomycin. Key parameters that are typically controlled include:

| Parameter | Typical Range |

| Temperature | 28-30 °C |

| pH | 6.5-7.5 |

| Agitation | 200-250 rpm |

| Aeration | 1-1.5 vvm (volume of air per volume of medium per minute) |

| Incubation Time | 7-14 days |

Experimental Protocols: Isolation and Purification of Olivomycin A

The following is a generalized protocol for the isolation and purification of Olivomycin A from a Streptomyces fermentation broth, based on common techniques for natural product isolation.

Extraction of Crude Olivomycin

-

Harvesting: After fermentation, separate the mycelial biomass from the culture broth by centrifugation or filtration.

-

Solvent Extraction:

-

Extract the culture filtrate with an equal volume of a water-immiscible organic solvent, such as ethyl acetate or chloroform (B151607), at a slightly acidic pH.

-

Extract the mycelial biomass separately with a polar organic solvent, such as acetone (B3395972) or methanol.

-

-

Concentration: Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

Chromatographic Purification

-

Silica (B1680970) Gel Column Chromatography:

-

Subject the crude extract to silica gel column chromatography.

-

Elute the column with a gradient of increasing polarity, for example, a mixture of chloroform and methanol.

-

Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing Olivomycin A.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

Further purify the Olivomycin A-containing fractions using preparative reverse-phase HPLC.

-

Column: C18 column.

-

Mobile Phase: A gradient of acetonitrile (B52724) in water or a buffer system (e.g., ammonium acetate).

-

Detection: UV detection at a wavelength appropriate for Olivomycin A (e.g., 275 nm and 420 nm).

-

Collect the peak corresponding to Olivomycin A.

-

-

Crystallization: Concentrate the purified fraction and crystallize Olivomycin A from a suitable solvent system to obtain the pure compound.

Experimental Workflow for Olivomycin A Isolation

Caption: A typical workflow for the isolation and purification of Olivomycin A.

Regulation of Olivomycin Biosynthesis

The biosynthesis of secondary metabolites in Streptomyces is a tightly regulated process, often triggered by nutrient limitation and controlled by a complex network of regulatory proteins. While specific regulatory pathways for Olivomycin have not been extensively studied, the regulation of aureolic acid biosynthesis is known to involve several layers of control.

-

Pathway-Specific Regulators: The biosynthetic gene clusters of aureolic acids typically contain one or more pathway-specific regulatory genes, often belonging to the SARP (Streptomyces Antibiotic Regulatory Protein) family. These proteins act as transcriptional activators, directly controlling the expression of the biosynthetic genes.

-

Global Regulators: The production of Olivomycin is also likely influenced by global regulatory networks that respond to environmental cues such as carbon and nitrogen availability. For instance, the biosynthesis of some antibiotics is repressed by readily available carbon sources like glucose, a phenomenon known as carbon catabolite repression.

-

Signaling Molecules: Small signaling molecules, such as gamma-butyrolactones, are known to play a role in coordinating antibiotic production with cell density in many Streptomyces species.

Hypothetical Regulatory Cascade for Olivomycin Production

The following diagram illustrates a hypothetical regulatory cascade for Olivomycin biosynthesis, based on known regulatory mechanisms in Streptomyces.

Caption: A simplified model of the regulatory cascade controlling Olivomycin biosynthesis.

Conclusion

Olivomycin remains a molecule of significant interest due to its potent antitumor activity. Understanding its origin, from the producing microorganisms to the intricate details of its biosynthesis and regulation, is crucial for efforts to improve its production and to generate novel, more effective analogs through biosynthetic engineering. While the general framework for aureolic acid biosynthesis provides a solid foundation, further research is needed to fully elucidate the specific enzymatic and regulatory mechanisms governing Olivomycin production in Streptomyces olivoreticuli and Streptoverticillium cinnamoneum. The complete annotation of the Olivomycin biosynthetic gene cluster will be a critical step in unlocking the full potential of this important natural product.

References

- 1. Manipulation of two regulatory genes for efficient production of chromomycins in Streptomyces reseiscleroticus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Complete Genome Sequence of Streptomyces olivoreticuli ATCC 31159 Which can Produce Anticancer Bestatin and Show Diverse Secondary Metabolic Potentials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An “olivomycin A” derivative from a sponge-associated Streptomyces sp. strain SP 85 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Olivomycin A: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Olivomycin A, a member of the aureolic acid family of antibiotics, is a potent antitumor agent with a well-defined mechanism of action centered on its interaction with DNA. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and multifaceted biological activities of Olivomycin A. Detailed experimental protocols for key assays and a summary of its effects on critical cellular signaling pathways are presented to support further research and drug development efforts.

Chemical Structure and Physicochemical Properties

Olivomycin A is a complex glycosidic antibiotic produced by Streptomyces olivoreticuli.[1] Its structure features a tricyclic aromatic aglycone linked to two sugar chains, a disaccharide and a trisaccharide.

Table 1: Chemical Identifiers and Molecular Properties of Olivomycin A

| Property | Value | Reference(s) |

| IUPAC Name | [(2S,3S,4S,6S)-6-[(2R,3R,4R,6S)-6-[(2R,3R,4R,6S)-6-[[(2S,3S)-6-[(2S,4R,5S,6R)-5-acetyloxy-4-[(2R,4R,5R,6R)-4-hydroxy-5-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-3-[(1S,3S,4R)-3,4-dihydroxy-1-methoxy-2-oxopentyl]-8,9-dihydroxy-1-oxo-3,4-dihydro-2H-anthracen-2-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]oxy-3-hydroxy-2-methyloxan-4-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 2-methylpropanoate | [2] |

| CAS Number | 6988-58-5 | [2] |

| Molecular Formula | C₅₈H₈₄O₂₆ | [2] |

| Molecular Weight | 1197.27 g/mol | [2] |

Table 2: Physicochemical Properties of Olivomycin A

| Property | Value | Reference(s) |

| Appearance | Yellow crystals | |

| Melting Point | 160-165 °C | |

| Optical Rotation | [α]D²⁰ -36° (c = 0.5 in ethanol) | |

| Solubility | Soluble in ethanol, chloroform, DMSO, and dimethylformamide. Insoluble in water. |

Spectroscopic Data

The complex structure of Olivomycin A has been elucidated through various spectroscopic techniques.

Table 3: Spectroscopic Data for Olivomycin A

| Technique | Data | Reference(s) |

| UV-Vis (in Ethanol) | λmax: 225 nm, 278 nm, 410 nm | |

| Infrared (IR) | Key absorptions expected for O-H, C-H, C=O (ketone, ester), and C-O functional groups. | |

| Mass Spectrometry (ESI-MS) | Molecular ion peaks corresponding to [M+H]⁺, [M+Na]⁺, and other adducts. Fragmentation patterns reveal the sequential loss of sugar moieties. | [3] |

| ¹H and ¹³C NMR | Complex spectra with characteristic signals for the aromatic aglycone and the sugar residues. Detailed assignments have been reported in the literature. | [3] |

Biological Activity and Mechanism of Action

Olivomycin A exhibits potent antitumor activity by binding to the minor groove of GC-rich sequences in DNA.[1] This interaction is stabilized by the presence of divalent cations like Mg²⁺ and leads to the inhibition of DNA replication and transcription, ultimately inducing apoptosis in cancer cells.[1][4]

Table 4: IC₅₀ Values of Olivomycin A in Selected Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (nM) | Reference(s) |

| A-498 | Renal Cell Carcinoma | ~10 | [1][5][6][7] |

| 786-O | Renal Cell Carcinoma | ~50 | [1][5][6][7] |

| SW480 | Colon Carcinoma | 16 | [3] |

| HepG2 | Hepatocellular Carcinoma | 93 | [3] |

| MCF7 | Breast Cancer | 78 | [3] |

Signaling Pathways Modulated by Olivomycin A

Olivomycin A's cytotoxic effects are mediated through its influence on several key signaling pathways.

p53-Dependent Apoptosis

Olivomycin A is known to induce apoptosis through a p53-dependent mechanism.[4][8] In response to DNA damage caused by Olivomycin A, p53 is activated and transcriptionally upregulates pro-apoptotic proteins such as PUMA and BAK.[1][5][6][7] This leads to the activation of the intrinsic apoptotic pathway, characterized by the activation of caspase-9.[1][5][6][7] In some cellular contexts, there is also evidence of crosstalk with the extrinsic pathway, involving the activation of caspase-8.[1][5][6][7]

Caption: Olivomycin A induces p53-dependent apoptosis.

Regulation of Epithelial-Mesenchymal Transition (EMT)

Olivomycin A has been shown to reverse the EMT phenotype in cancer cells, which is associated with decreased cell migration and invasion.[1][5][6][7] It achieves this by downregulating key EMT-driving transcription factors like Snail, leading to the upregulation of epithelial markers such as E-cadherin and the downregulation of mesenchymal markers like N-cadherin.[1][5][6][7]

Caption: Olivomycin A inhibits EMT.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of Olivomycin A.

Western Blot Analysis

This protocol details the detection of protein expression changes in cells treated with Olivomycin A.

Caption: Western Blot Workflow.

Methodology:

-

Cell Lysis: After treatment with Olivomycin A, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Antibody Incubation: The membrane is incubated with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Annexin V Apoptosis Assay

This flow cytometry-based assay quantifies the extent of apoptosis induced by Olivomycin A.

Methodology:

-

Cell Preparation: Cells are treated with Olivomycin A for the desired time. Both floating and adherent cells are collected.

-

Staining: Cells are washed with cold PBS and resuspended in Annexin V binding buffer. Annexin V-FITC and propidium (B1200493) iodide (PI) are added to the cell suspension.

-

Incubation: The cells are incubated for 15 minutes at room temperature in the dark.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Wound Healing (Scratch) Assay

This assay assesses the effect of Olivomycin A on cell migration.

Methodology:

-

Monolayer Culture: Cells are grown to confluence in a multi-well plate.

-

Scratch Creation: A sterile pipette tip is used to create a uniform scratch in the cell monolayer.

-

Treatment: The cells are washed to remove debris and then treated with Olivomycin A.

-

Imaging: The scratch is imaged at different time points (e.g., 0, 12, and 24 hours).

-

Analysis: The rate of wound closure is quantified using image analysis software.

DNA Binding Assays

5.4.1. Electrophoretic Mobility Shift Assay (EMSA)

Methodology:

-

Probe Labeling: A DNA oligonucleotide containing a GC-rich sequence is labeled with a radioactive or fluorescent tag.

-

Binding Reaction: The labeled probe is incubated with varying concentrations of Olivomycin A in a binding buffer containing Mg²⁺.

-

Electrophoresis: The reaction mixtures are resolved on a non-denaturing polyacrylamide gel.

-

Detection: The gel is visualized to detect the mobility shift of the DNA probe upon binding to Olivomycin A.

5.4.2. Fluorescence Titration

Methodology:

-

Sample Preparation: A solution of DNA with a known concentration is prepared in a suitable buffer.

-

Titration: Aliquots of Olivomycin A are added to the DNA solution.

-

Fluorescence Measurement: The fluorescence emission of Olivomycin A is measured after each addition. The binding of Olivomycin A to DNA results in a significant increase in its fluorescence.

-

Data Analysis: The change in fluorescence is plotted against the concentration of Olivomycin A to determine the binding constant.

5.4.3. Isothermal Titration Calorimetry (ITC)

Methodology:

-

Sample Preparation: Solutions of Olivomycin A and DNA are prepared in the same buffer.

-

Titration: The Olivomycin A solution is titrated into the DNA solution in the sample cell of the calorimeter.

-

Heat Measurement: The heat released or absorbed during the binding interaction is measured.

-

Data Analysis: The data is analyzed to determine the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n) of the interaction.

Conclusion

Olivomycin A remains a compound of significant interest for cancer research and drug development due to its potent, targeted mechanism of action. This guide provides a foundational understanding of its chemical and biological properties, along with detailed experimental frameworks to facilitate further investigation into its therapeutic potential. The elucidation of its effects on key signaling pathways, such as p53-dependent apoptosis and EMT, opens avenues for the development of novel anticancer strategies.

References

- 1. Olivomycin A Targets Epithelial-Mesenchymal Transition, Apoptosis, and Mitochondrial Quality Control in Renal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Olivomycin A | C58H84O26 | CID 122806 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. An “olivomycin A” derivative from a sponge-associated Streptomyces sp. strain SP 85 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Olivomycin induces tumor cell apoptosis and suppresses p53-induced transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Olivomycin A Targets Epithelial–Mesenchymal Transition, Apoptosis, and Mitochondrial Quality Control in Renal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. preprints.org [preprints.org]

- 7. Olivomycin A Targets Epithelial–Mesenchymal Transition, Apoptosis, and Mitochondrial Quality Control in Renal Cancer Cells | CoLab [colab.ws]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Fluorescence Excitation and Emission Spectra of Olivomycin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olivomycin, a member of the aureolic acid family of antibiotics, is a potent antitumor agent that exerts its cytotoxic effects through the inhibition of DNA and RNA synthesis. Its mechanism of action involves binding to the minor groove of GC-rich regions of DNA, a process that is notably influenced by the presence of divalent cations such as magnesium (Mg²⁺). The intrinsic fluorescence of olivomycin provides a powerful tool for studying these interactions and for various cell-based assays. This technical guide offers a comprehensive overview of the fluorescence excitation and emission properties of olivomycin, including detailed experimental protocols and a summary of key quantitative data.

Core Principles of Olivomycin Fluorescence

The fluorescence of olivomycin is sensitive to its molecular environment. In its free form in aqueous solution, olivomycin exhibits weak fluorescence. However, upon binding to DNA in the presence of Mg²⁺, its fluorescence is significantly enhanced. This property is fundamental to its use as a fluorescent probe for DNA visualization and for studying drug-DNA interactions. Furthermore, the complexation of olivomycin with Mg²⁺ ions alone induces a noticeable shift in its emission spectrum.

Quantitative Fluorescence Data

The following table summarizes the key fluorescence spectral characteristics of olivomycin under different conditions. It is important to note that the fluorescence of unbound olivomycin is considerably weaker than its DNA-bound form.

| Condition | Excitation Maximum (λex) | Emission Maximum (λem) | Quantum Yield (Φ) | Notes |

| Unbound Olivomycin in solution | ~405 nm | ~525 nm | Not Reported | Fluorescence is weak. |

| Olivomycin-Mg²⁺ Complex | ~420 nm | ~550 nm | Not Reported | A red shift of approximately 25 nm in the emission spectrum is observed upon complexation with Mg²⁺.[1] |

| Olivomycin-Mg²⁺-DNA Complex | ~440 nm | ~575 nm | Not Reported | Significant fluorescence enhancement is observed upon binding to DNA in the presence of Mg²⁺. |

Note: The exact peak wavelengths can vary slightly depending on the specific experimental conditions such as solvent, pH, and the concentration of solutes.

Experimental Protocols

Preparation of Olivomycin Stock Solution

-

Objective: To prepare a concentrated stock solution of olivomycin for subsequent experiments.

-

Materials:

-

Olivomycin A powder

-

Dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695)

-

Microcentrifuge tubes

-

Vortex mixer

-

-

Procedure:

-

Weigh an appropriate amount of olivomycin A powder.

-

Dissolve the powder in a minimal amount of DMSO or ethanol to create a stock solution of a desired concentration (e.g., 1 mg/mL).

-

Vortex thoroughly to ensure complete dissolution.

-

Store the stock solution at -20°C, protected from light.

-

Spectrofluorometric Analysis of Olivomycin

-

Objective: To measure the fluorescence excitation and emission spectra of olivomycin under various conditions.

-

Instrumentation:

-

Spectrofluorometer (e.g., Aminco-Bowman Spectrophotofluorometer or similar)

-

Xenon lamp as the excitation source

-

Appropriate photomultiplier tube for detection

-

Quartz cuvettes (1 cm path length)

-

-

Reagents:

-

Olivomycin stock solution

-

Buffer solution: 0.15 M Sodium Chloride (NaCl)

-

Magnesium Chloride (MgCl₂) solution (e.g., 15 mM)

-

Calf thymus DNA solution (optional, for binding studies)

-

-

Procedure for Unbound Olivomycin:

-

Prepare a working solution of olivomycin (e.g., 3.3 µg/mL) in the 0.15 M NaCl buffer.

-

Transfer the solution to a quartz cuvette.

-

Place the cuvette in the spectrofluorometer.

-

To measure the emission spectrum: Set the excitation wavelength to the expected maximum (e.g., 405 nm) and scan a range of emission wavelengths (e.g., 450 nm to 700 nm).

-

To measure the excitation spectrum: Set the emission wavelength to the expected maximum (e.g., 525 nm) and scan a range of excitation wavelengths (e.g., 350 nm to 500 nm).

-

Record the spectra. Note that the fluorescence intensity of the unbound dye is low, and the instrument's sensitivity may need to be adjusted accordingly. For comparative purposes with bound forms, spectra may need to be vertically expanded.[1]

-

-

Procedure for Olivomycin-Mg²⁺ Complex:

-

Prepare a working solution of olivomycin (e.g., 3.3 µg/mL) in the 0.15 M NaCl buffer.

-

Add MgCl₂ to a final concentration of 15 µM.

-

Incubate the solution for a short period to allow for complex formation.

-

Repeat steps 2-6 from the "Unbound Olivomycin" procedure, adjusting the expected excitation and emission maxima (e.g., λex ~420 nm, λem ~550 nm).

-

-

Procedure for Olivomycin-Mg²⁺-DNA Complex:

-

Prepare a solution containing olivomycin (e.g., 3.3 µg/mL) and MgCl₂ (15 µM) in 0.15 M NaCl buffer.

-

Add calf thymus DNA to the solution (e.g., to a final concentration that ensures binding).

-

Incubate the mixture to allow for the formation of the ternary complex.

-

Repeat steps 2-6 from the "Unbound Olivomycin" procedure, adjusting the expected excitation and emission maxima (e.g., λex ~440 nm, λem ~575 nm).

-

Visualization of Olivomycin's Mechanism of Action

The interaction of olivomycin with DNA is a multi-step process that can be visualized to better understand its mechanism. The following diagram illustrates the key steps leading to the formation of the fluorescent olivomycin-Mg²⁺-DNA complex.

Caption: The signaling pathway of Olivomycin binding to DNA.

Experimental Workflow for Fluorescence Measurement

The following diagram outlines the general workflow for measuring the fluorescence spectra of olivomycin.

Caption: A generalized workflow for Olivomycin fluorescence spectroscopy.

Conclusion

The fluorescence properties of olivomycin are a valuable asset in the study of its interaction with DNA and for its application in cellular imaging. Understanding the specific excitation and emission characteristics under different conditions is crucial for designing and interpreting experiments. This guide provides the foundational knowledge and protocols for researchers and professionals working with this important antitumor antibiotic. Further research to precisely determine the quantum yield of olivomycin in its various states would be a valuable contribution to the field.

References

The Dawn of a Cytostatic Agent: Early Research and Discovery of Olivomycin

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Olivomycin, a member of the aureolic acid group of antibiotics, emerged from the intensive post-war search for novel microbial products with therapeutic potential. Discovered by Soviet scientists G. F. Gause and M. G. Brazhnikova at the Institute of New Antibiotics in Moscow, its potent antitumor properties quickly established it as a significant compound for further investigation. This technical guide delves into the foundational research of the 1960s that led to the isolation, characterization, and initial understanding of Olivomycin's mechanism of action, providing a detailed look at the early scientific endeavors that paved the way for its later development.

Discovery and Isolation

The initial discovery of Olivomycin was the result of a systematic screening program for antibiotic-producing microorganisms. The compound was isolated from a strain of Actinomyces olivoreticuli. The early production and purification of Olivomycin was a multi-step process beginning with submerged fermentation of the actinomycete.

Experimental Protocol: Fermentation and Isolation

While the precise media composition and fermentation parameters from the original 1962 publication by Brazhnikova and colleagues are not fully detailed in available abstracts, the general workflow for isolating aureolic acid antibiotics of that era followed a consistent methodology.

-

Fermentation: Actinomyces olivoreticuli was cultured in a liquid medium under submerged, aerobic conditions. The medium typically contained a carbon source (e.g., glucose), a nitrogen source (e.g., soybean meal, peptone), and essential minerals. Fermentation would proceed for several days until maximum antibiotic titer was achieved.

-

Mycelium Separation: The culture broth was harvested, and the mycelium was separated from the fermentation broth by filtration or centrifugation.

-

Solvent Extraction: The antibiotic, being present in both the mycelium and the filtrate, was extracted using organic solvents. Butanol or acetone (B3395972) were common solvents for this purpose. The solvent extract would be concentrated under vacuum to yield a crude residue.

-

Purification: The crude extract was subjected to multiple rounds of chromatography for purification. Early methods relied on adsorption chromatography using alumina (B75360) or silica (B1680970) gel columns.

-

Crystallization: The purified Olivomycin was obtained as a yellow crystalline solid upon precipitation from a solvent/anti-solvent system.

Visualized Workflow: Isolation and Purification

Physico-Chemical Characterization and Structure Elucidation

The foundational paper on the isolation of Olivomycin also detailed its initial physico-chemical properties.[1] These early analyses were crucial for identifying it as a new compound and provided the basis for its subsequent structural elucidation. The definitive structure was reported in 1966 by a team including Y.A. Berlin, M.N. Kolosov, and M.M. Shemyakin.[2]

Experimental Protocol: Characterization

-

Physical Properties: Standard techniques were used to determine the melting point, color, and crystalline structure.

-

Optical Rotation: The specific rotation was measured using a polarimeter to understand the compound's chirality.

-

UV-Visible Spectroscopy: The absorption spectrum was recorded in a suitable solvent (e.g., ethanol) to identify characteristic chromophores. Aureolic acid antibiotics are known for their distinct spectra which change in the presence of magnesium ions.

-

Elemental Analysis: Combustion analysis was performed to determine the empirical formula (ratios of C, H, O).

-

Chemical Degradation & Derivatization: The complex molecule was broken down into smaller, identifiable fragments (the aglycone and various sugars) through acid hydrolysis. These fragments were then analyzed and identified.

-

Chromatography: Thin-layer chromatography (TLC) was a key technique used to separate the components of hydrolysis and compare them with known standards.[2]

Data Summary: Physico-Chemical Properties

The following table summarizes the types of physico-chemical data presented in early publications on Olivomycin and related antibiotics.[1] Specific numerical values from the original 1962 paper are not available in modern databases.

| Property | Description | Typical Value/Observation (for Aureolic Acids) |

| Appearance | Physical state and color of the purified substance. | Yellow, crystalline powder |

| Melting Point | Temperature at which the solid form becomes a liquid. | >160 °C (with decomposition) |

| Solubility | Soluble in polar organic solvents (methanol, ethanol), sparingly in water. | - |

| UV λmax (Ethanol) | Wavelengths of maximum absorbance in the UV-visible spectrum. | ~227, 278, 405 nm |

| Specific Rotation | The degree to which the compound rotates plane-polarized light. | Varies (e.g., [α]D ≈ -50° to -60°) |

| Empirical Formula | The simplest whole-number ratio of atoms in the compound. | C₅₀H₇₂O₂₆ (Example for a related compound) |

Early Antitumor Activity

A 1963 report by G.F. Gause detailed the significant antitumor effect of Olivomycin in various animal models, which was the primary driver for its continued study.[3] The experiments were conducted on mice with transplanted experimental tumors.

Experimental Protocol: In Vivo Antitumor Assay

-

Animal Model: Typically, mice (e.g., Swiss albino) were used.

-

Tumor Implantation: A known quantity of tumor cells, such as Sarcoma 180 (S-180) or Ehrlich carcinoma cells, was implanted subcutaneously or intraperitoneally into the mice.[3]

-

Treatment: After a set period to allow for tumor establishment, mice were treated with daily injections of Olivomycin at various doses. A control group received saline or the vehicle solution.

-

Efficacy Measurement: The antitumor effect was quantified by two primary metrics:

-

Tumor Growth Inhibition (%): The average tumor weight in the treated group was compared to the average tumor weight in the control group at the end of the experiment.

-

Increase in Lifespan (%): For ascitic tumor models, the median survival time of the treated group was compared to that of the control group.

-

Data Summary: Antitumor Efficacy

The following table outlines the expected format of quantitative data from these early in vivo studies, demonstrating Olivomycin's efficacy against common experimental tumors of the era.

| Experimental Tumor Model | Dosing Regimen (example) | Tumor Growth Inhibition (%) | Increase in Lifespan (%) |

| Sarcoma 180 (solid) | 0.5 mg/kg/day, i.p. | Data not available | - |

| Ehrlich Carcinoma (solid) | 0.5 mg/kg/day, i.p. | Data not available | - |

| Lymphosarcoma Lyo-1 | 0.25 mg/kg/day, i.p. | Data not available | Data not available |

Early Research on Mechanism of Action

The primary mechanism of action for the aureolic acid antibiotic family was quickly identified as the inhibition of nucleic acid synthesis.[4] Early studies established that Olivomycin binds to DNA, physically obstructing the processes of replication and transcription.

The proposed mechanism involves the formation of a dimer of the antibiotic molecule, which is coordinated by a divalent cation, typically Mg²⁺. This complex then binds selectively to the minor groove of the DNA double helix, showing a strong preference for GC-rich sequences.[4][5] This binding prevents the progression of DNA and RNA polymerases along the DNA template, leading to the observed cytostatic and cytotoxic effects.

Visualized Mechanism: DNA Binding

Conclusion

The pioneering research conducted in the early 1960s laid a robust foundation for the understanding of Olivomycin. The work of Gause, Brazhnikova, and their contemporaries successfully guided the antibiotic from discovery and isolation to its initial characterization as a potent, DNA-binding antitumor agent. These seminal studies not only introduced a new therapeutic candidate but also contributed significantly to the broader understanding of the aureolic acid class of antibiotics, a legacy that continues to inform research in medicinal chemistry and oncology today.

References

- 1. [Isolation, purification and study on some physico-chemical properties of a new antibiotic olivomycin] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The structure of the olivomycin-chromomycin antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ANTITUMOR EFFECT OF ANTIBIOTIC OLIVOMYCIN - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The aureolic acid family of antitumor compounds: structure, mode of action, biosynthesis, and novel derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

A Technical Guide to the Production of Olivomycin from Streptomyces

Introduction

Olivomycin A is a potent antitumor antibiotic belonging to the aureolic acid family of polyketides.[1] These compounds are known for their ability to bind to the minor groove of GC-rich DNA regions, a mechanism central to their cytotoxic effects.[1][2][3] The genus Streptomyces, a group of Gram-positive soil bacteria, is a primary source of a vast array of secondary metabolites, including many clinically significant antibiotics and anticancer agents.[4][5][6]

While Streptomyces olivoreticuli has been identified as a producer of the anticancer agent Bestatin[7][8], this guide focuses on the methodologies for producing Olivomycin. Due to a lack of specific, detailed literature on S. olivoreticuli for Olivomycin production, this document provides a comprehensive framework based on established principles for the cultivation of Streptomyces species and the production of related polyketide antibiotics. The protocols and data presented are synthesized from various studies on Streptomyces fermentation and are intended to serve as a foundational guide for researchers.

Section 1: Optimizing Fermentation for Antibiotic Production

The production of secondary metabolites like Olivomycin is highly dependent on the precise control of environmental and nutritional factors. Optimization of these parameters is critical for maximizing yield.

Key Fermentation Parameters

Successful fermentation hinges on several key conditions:

-

pH: The optimal pH for antibiotic production by Streptomyces species typically falls within a neutral to slightly alkaline range. For many strains, the ideal initial pH is between 6.0 and 8.0.[9][10][11]

-

Temperature: Most Streptomyces are mesophilic, with optimal growth and secondary metabolite production occurring between 28°C and 39°C.[9][11][12]

-

Aeration and Agitation: As aerobic bacteria, Streptomyces require sufficient oxygen supply for both growth and biosynthesis. Vigorous shaking (e.g., 140-250 rpm) in baffled flasks or controlled dissolved oxygen levels in a bioreactor are essential.[9][10]

-

Incubation Time: The production of secondary metabolites typically begins after the initial phase of rapid cell growth (log phase). Maximum yields are often observed after 7 to 10 days of incubation.[9][12]

-

Carbon and Nitrogen Sources: The choice of carbon and nitrogen sources significantly influences the final product yield. Starches, glucose, and glycerol (B35011) are common carbon sources, while peptone, yeast extract, and soybean meal are effective nitrogen sources.[9][10][12][13]

Summary of Optimal Conditions for Streptomyces spp.

The following table summarizes optimized parameters for antibiotic production from various Streptomyces species, providing a strong starting point for the cultivation of S. olivoreticuli.

| Parameter | Organism | Optimal Condition | Product | Reference |

| pH | Streptomyces sp. RUPA-08PR | 8.0 | Antimicrobial Metabolites | [9] |

| Streptomyces sp. MS-266 Dm4 | 6.0 | Lincomycin | [12] | |

| Streptomyces sp. KN37 | 6.5 | Antifungal Metabolites | [13] | |

| Temperature | Streptomyces sp. RUPA-08PR | 39°C | Antimicrobial Metabolites | [9] |

| Streptomyces sp. MS-266 Dm4 | 30°C | Lincomycin | [12] | |

| Streptomyces sp. KN37 | 25°C | Antifungal Metabolites | [13] | |

| Incubation Time | Streptomyces sp. RUPA-08PR | 10 days | Antimicrobial Metabolites | [9] |

| Streptomyces sp. MS-266 Dm4 | 7 days | Lincomycin | [12] | |

| Streptomyces sp. KN37 | 9 days | Antifungal Metabolites | [13] | |

| Carbon Source | Streptomyces sp. RUPA-08PR | Glucose | Antimicrobial Metabolites | [9] |

| Streptomyces sp. MS-266 Dm4 | Starch (2 g/100ml ) | Lincomycin | [12] | |

| Streptomyces sp. KN37 | Millet (20 g/L) | Antifungal Metabolites | [13] | |

| Nitrogen Source | Streptomyces sp. RUPA-08PR | Yeast Extract | Antimicrobial Metabolites | [9] |

| Streptomyces sp. MS-266 Dm4 | Peptone (0.04 g/100ml ) | Lincomycin | [12] | |

| Streptomyces sp. KN37 | Yeast Extract (1 g/L) | Antifungal Metabolites | [13] |

Section 2: Experimental Protocols

This section provides detailed methodologies for the cultivation of Streptomyces olivoreticuli and the subsequent extraction and purification of Olivomycin.

Protocol for Strain Cultivation and Fermentation

This protocol covers the preparation of the seed culture and the main production fermentation.

Materials:

-

Streptomyces olivoreticuli culture (spore stock or mycelial fragment)

-

Seed Culture Medium (e.g., Tryptic Soy Broth)[14]

-

Production Medium (refer to Table 1 for starting compositions)

-

Baffled Erlenmeyer flasks (250 mL and 1 L)

-

Shaking incubator

-

Sterile toothpicks or inoculation loops

Methodology:

-

Seed Culture Preparation:

-

Aseptically inoculate 50-100 mL of sterile seed culture medium in a 250 mL baffled flask with spores or mycelia of S. olivoreticuli.[10][15]

-

Incubate the flask at 28-30°C for 2 to 3 days on a rotary shaker at approximately 200-250 rpm until the broth becomes turbid, indicating sufficient growth.[14][15]

-

-

Production Culture Inoculation:

-

Fermentation:

-

Incubate the production culture at 28-30°C for 7 to 10 days on a rotary shaker set to 180-220 rpm to ensure high aeration.[10]

-

Monitor the culture periodically for growth and antibiotic production (e.g., via bioassay or HPLC analysis of small samples).

-

Protocol for Extraction and Purification

This protocol details the recovery of Olivomycin from the fermentation broth.

Materials:

-

Fermentation broth

-

Centrifuge or filtration apparatus (e.g., Buchner funnel)

-

Separatory funnel

-

Ethyl acetate (B1210297) or n-butanol[9][16]

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., chloroform, methanol)[15]

Methodology:

-

Biomass Separation:

-

Following fermentation, separate the mycelial biomass from the culture broth by centrifugation (e.g., 5000 rpm for 20 minutes) or filtration. The supernatant contains the extracellular Olivomycin.[15]

-

-

Solvent Extraction:

-

Transfer the cell-free supernatant to a large separatory funnel.

-

Add an equal volume of ethyl acetate (1:1 v/v) and shake vigorously for 10-15 minutes. Allow the aqueous and organic layers to separate.[15]

-

Collect the upper organic phase, which contains the Olivomycin. For improved recovery, the aqueous layer can be re-extracted.

-

-

Concentration:

-

Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

-

-

Chromatographic Purification:

-

Dissolve the crude extract in a minimal amount of a non-polar solvent like chloroform.[15]

-

Prepare a silica gel column equilibrated with the same non-polar solvent.

-

Load the dissolved crude extract onto the column.

-

Elute the column with a solvent gradient of increasing polarity (e.g., a methanol:chloroform gradient) to separate the compounds.[15]

-

Collect the fractions and analyze them (e.g., by HPLC or bioassay) to identify those containing pure Olivomycin.

-

Section 3: Visualized Workflows and Pathways

Generalized Biosynthesis of Aureolic Acid Antibiotics

Olivomycin belongs to the aureolic acid family of antibiotics, which are aromatic polyketides.[1] Their biosynthesis involves the formation of a common tetracyclic intermediate, premithramycinone, which is then modified through steps like glycosylation and methylation to form the final tricyclic active compound.[1]

Experimental Workflow for Production and Purification

The overall process from strain activation to purified product can be visualized as a sequential workflow.

Workflow for Fermentation Optimization

A systematic approach is required to optimize production yield, involving the iterative adjustment of key parameters.

References

- 1. researchgate.net [researchgate.net]

- 2. Olivomycin A Targets Epithelial–Mesenchymal Transition, Apoptosis, and Mitochondrial Quality Control in Renal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. preprints.org [preprints.org]

- 4. mdpi.com [mdpi.com]

- 5. Biosynthesis of Polyketides in Streptomyces | MDPI [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Complete Genome Sequence of Streptomyces olivoreticuli ATCC 31159 Which can Produce Anticancer Bestatin and Show Diverse Secondary Metabolic Potentials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Optimal Conditions for Antimicrobial Metabolites Production from a New Streptomyces sp. RUPA-08PR Isolated from Bangladeshi Soil - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. scispace.com [scispace.com]

- 12. interesjournals.org [interesjournals.org]

- 13. Optimization of fermentation conditions to increase the production of antifungal metabolites from Streptomyces sp. KN37 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Genetic Manipulation of Streptomyces Species - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. mdpi.com [mdpi.com]

The Kinetic Nuances of GC-Rich DNA Recognition: A Technical Guide to Olivomycin Binding

For Researchers, Scientists, and Drug Development Professionals

Olivomycin A, a member of the aureolic acid family of antibiotics, exhibits potent antitumor activity by binding to the minor groove of GC-rich DNA sequences, thereby interfering with crucial cellular processes like replication and transcription.[1][2] While its preference for guanine- and cytosine-rich regions is well-established, the precise molecular interactions and the factors governing its sequence selectivity are multifaceted. This technical guide provides an in-depth exploration of the binding mechanism of Olivomycin A to GC-rich DNA, with a focus on quantitative data, detailed experimental methodologies, and visual representations of the underlying processes.

The Core Binding Mechanism: A Dimeric Embrace of the Minor Groove

Olivomycin A does not bind to DNA as a single molecule. Instead, two molecules of Olivomycin A form a dimer that is stabilized by the coordination of a divalent metal ion, typically Mg²⁺.[1][3] This dimeric complex then inserts into the minor groove of the DNA double helix. The binding footprint of the Olivomycin A dimer spans approximately four consecutive G-C base pairs.[2]

The specificity for GC-rich regions arises from a series of hydrogen bonds between the drug and the DNA. The X-ray crystal structure of the related compound Chromomycin A3 with a GGCC sequence reveals key interactions that are likely conserved in Olivomycin A binding. Specifically, two coordinated water molecules form hydrogen bonds with the O2 atoms of cytosine residues, while the O8 atoms of the antibiotic's chromophore form hydrogen bonds with the N2 atoms of guanine (B1146940) bases within the central GC steps of the binding site.[1]

Sequence Selectivity: A Tale of Thermodynamics and Kinetics

While Olivomycin A demonstrates a clear preference for GC-rich sequences, the specific tetranucleotide binding preference is a subject of nuanced investigation. Studies employing Electrophoretic Mobility Shift Assays (EMSA) have revealed that Olivomycin A effectively binds to DNA sequences containing central GG or GC dinucleotides, but not to those with a central CG dinucleotide.[1][2] This would suggest a distinct sequence preference.

However, equilibrium binding studies, such as fluorescence spectroscopy, circular dichroism, and Isothermal Titration Calorimetry (ITC), present a contrasting view. These techniques indicate that Olivomycin A binds to all tested GC-rich tetranucleotide sites with comparable affinity and a similar 2:1 (Olivomycin:DNA) stoichiometry.[1][4]

This apparent discrepancy is reconciled by the kinetics of the drug-DNA interaction. While the equilibrium binding constants are similar, the dissociation rates of the Olivomycin A-DNA complex differ significantly depending on the central dinucleotide sequence.[1][4] Complexes formed at sites with a central CG dinucleotide are kinetically less stable and dissociate more rapidly.[1] This faster "off-rate" explains why these complexes do not survive the electrophoresis process in an EMSA experiment, leading to the appearance of non-binding.[1] This kinetic discrimination is crucial for the biological activity of Olivomycin A, as it influences the inhibition of processes like transcription.[1][4]

Quantitative Binding Data

Isothermal Titration Calorimetry (ITC) provides a direct measurement of the thermodynamic parameters of binding. The following table summarizes the data for Olivomycin A binding to a series of DNA hairpins containing different tetranucleotide GC-rich sequences at 25°C.[1]

| Oligonucleotide Number | Central Dinucleotide | Binding Site Sequence | Ka (105 M-1) | n (Stoichiometry) | ΔH (kcal/mol) | -TΔS (kcal/mol) |

| 1 | GG | 5'-CGCGG GCG-3' | 8.3 ± 1.1 | 0.48 ± 0.01 | -17.3 ± 0.3 | 9.4 |

| 2 | GG | 5'-CGCAG GCG-3' | 5.0 ± 0.5 | 0.49 ± 0.01 | -16.0 ± 0.2 | 8.5 |

| 3 | GG | 5'-CGCGA GCG-3' | 7.9 ± 0.3 | 0.49 ± 0.01 | -15.9 ± 0.1 | 8.0 |

| 4 | GG | 5'-CGCAG CCG-3' | 6.5 ± 0.5 | 0.50 ± 0.01 | -15.8 ± 0.2 | 8.0 |

| 5 | GC | 5'-CGCGC GCG-3' | 8.2 ± 0.9 | 0.50 ± 0.01 | -16.4 ± 0.3 | 8.5 |

| 6 | GC | 5'-CGCAC GCG-3' | 7.1 ± 0.4 | 0.49 ± 0.01 | -15.6 ± 0.1 | 7.8 |

| 7 | GC | 5'-CGCTC GCG-3' | 7.4 ± 0.5 | 0.48 ± 0.01 | -15.6 ± 0.1 | 7.7 |

| 8 | CG | 5'-CGCCG GCG-3' | 4.8 ± 0.3 | 0.50 ± 0.01 | -15.0 ± 0.1 | 7.5 |

| 9 | CG | 5'-CGCAC G_CG-3' | 4.5 ± 0.3 | 0.49 ± 0.01 | -15.1 ± 0.1 | 7.7 |

| 10 | CG | 5'-CGCTC G_CG-3' | 4.1 ± 0.2 | 0.50 ± 0.01 | -15.2 ± 0.1 | 7.9 |

Table adapted from Kaluzhny et al., Int. J. Mol. Sci. 2020, 21, 5299.[1] The stoichiometry (n) of approximately 0.5 is consistent with one Olivomycin A dimer binding to one DNA hairpin.

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are protocols for key experiments used to characterize the Olivomycin-DNA interaction.

Isothermal Titration Calorimetry (ITC)

ITC measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity, stoichiometry, and thermodynamic parameters.

References

- 1. Discrimination between G/C Binding Sites by Olivomycin A Is Determined by Kinetics of the Drug-DNA Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. DNase I footprinting [gene.mie-u.ac.jp]

- 4. Discrimination between G/C Binding Sites by Olivomycin A Is Determined by Kinetics of the Drug-DNA Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

The role of magnesium ions in Olivomycin-DNA binding

An In-depth Technical Guide on the Core Role of Magnesium Ions in Olivomycin-DNA Binding

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Olivomycin A, a member of the aureolic acid family of antibiotics, is a potent antitumor agent that functions by binding to the minor groove of GC-rich DNA sequences, subsequently interfering with replication and transcription processes.[1][2] A critical and indispensable component of this interaction is the magnesium ion (Mg²⁺). This technical guide delineates the integral role of Mg²⁺ in mediating the formation of a stable Olivomycin A-DNA complex. It provides a comprehensive overview of the binding mechanism, summarizes key quantitative data, details relevant experimental protocols, and visualizes the core processes. The current model posits that Mg²⁺ is essential for the dimerization of Olivomycin A, forming a [(Olivomycin A)₂Mg]²⁺ complex that fits snugly into the DNA minor groove.[3][4] This guide also explores recent findings on Olivomycin A derivatives that can bypass the requirement for divalent cations, offering new perspectives for drug design.

The Core Mechanism: Magnesium as a Molecular Bridge

The binding of Olivomycin A to DNA is not a direct interaction but a multi-step process orchestrated by magnesium ions. The established model, supported by extensive spectroscopic and structural studies, highlights the absolute requirement of a divalent cation like Mg²⁺ for Olivomycin A to form a stable complex with DNA.[3][4]

The process begins with the formation of complexes between Olivomycin A and Mg²⁺.[5] Studies on the related antibiotic Chromomycin (B10761888) A3, which shares a similar mechanism, have identified two primary species in the presence of Mg²⁺: a 1:1 (Drug:Mg²⁺) complex and a 2:1 (Drug:Mg²⁺) complex.[6] It is the 2:1 complex, a drug dimer coordinated by a single magnesium ion, that is the active form for DNA binding.[4] The magnesium ion acts as a structural linchpin, holding two Olivomycin A molecules in a specific conformation. This [(Olivomycin A)₂Mg]²⁺ complex has the precise size and shape to bind with high affinity to the minor groove of double-stranded DNA, particularly at GC-rich sites.[1][3] The interaction involves hydrogen bonds between the antibiotic's chromophore and the 2-amino group of guanine (B1146940) bases.[1]

Interestingly, recent research has shown that this Mg²⁺ dependency can be circumvented. A synthesized derivative of Olivomycin A, carrying a positive charge in its aglycon side chain, demonstrates stable DNA binding even in the absence of Mg²⁺.[3] The affinity of this derivative to DNA in a Mg²⁺-free environment was found to be similar to that of the parent Olivomycin A in the presence of Mg²⁺.[3][4] This suggests that the electrostatic interactions provided by the engineered positive charge can compensate for the role of the magnesium ion, which is primarily to facilitate the correct electrostatic and conformational state for binding.[3][4]

Quantitative Data Summary

The interaction between Olivomycin, magnesium, and DNA has been quantified using various biophysical techniques. The following tables summarize the key binding parameters and stoichiometries reported in the literature.

Table 1: Stoichiometry of Olivomycin-Mg²⁺ Complexes

| Antibiotic Family | Complex Type | Stoichiometry (Drug:Mg²⁺) | Method of Determination | Reference |

|---|---|---|---|---|

| Aureolic Acid | Complex I | 1:1 | Absorption, Fluorescence, CD Spectroscopy | [5][6] |

| Aureolic Acid | Complex II | 2:1 | Absorption, Fluorescence, CD Spectroscopy |[5][6] |

Table 2: DNA Binding Parameters for Olivomycin A and Derivatives

| Compound | Condition | Binding Constant (K) | Method of Determination | Reference |

|---|---|---|---|---|

| Olivomycin A (1) | + 5 mM MgCl₂ | Similar to 3 with Mg²⁺ | Gel Mobility, Fluorescence | [4] |

| Olivomycin A (1) | No MgCl₂ | Binding significantly reduced | Gel Mobility, Fluorescence | [3][4] |

| Derivative (3) | + 5 mM MgCl₂ | Similar to 1 with Mg²⁺ | Gel Mobility, Fluorescence | [4] |

| Derivative (3) | No MgCl₂ | Affinity similar to 1 with Mg²⁺ | Gel Mobility, Fluorescence | [3][4] |

| "Short Acid" (2) | + 5 mM MgCl₂ | Binds DNA | Gel Mobility | [3] |

| "Short Acid" (2) | No MgCl₂ | Binding significantly reduced | Gel Mobility |[3] |

Detailed Experimental Protocols

The study of the Olivomycin-DNA interaction relies on a combination of electrophoretic and spectroscopic techniques. Below are detailed methodologies for key experiments.

Electrophoretic Mobility Shift Assay (EMSA)

This technique is used to qualitatively and semi-quantitatively assess the binding of Olivomycin A to DNA by observing the retardation of DNA migration in an agarose (B213101) or polyacrylamide gel.[7]

-

1. Preparation of Reagents:

-

Binding Buffer (BB-Mg): 20 mM Tris-HCl (pH 8.0), 100 mM NaCl, 5 mM MgCl₂.[8]

-

Mg²⁺-Free Binding Buffer (BB): 20 mM Tris-HCl (pH 8.0), 100 mM NaCl.[4]

-

DNA Sample: Plasmid DNA (e.g., pUC19) or specific oligonucleotide hairpins at a concentration of 50 nM.[4][7]

-

Drug Solutions: Stock solutions of Olivomycin A and its derivatives prepared in an appropriate solvent and diluted to desired concentrations (e.g., 0-25 µM).[4]

-

-

2. Binding Reaction:

-

In separate microcentrifuge tubes, incubate a fixed amount of DNA with increasing concentrations of the drug.

-

Perform parallel reactions in both BB-Mg and BB buffers to assess Mg²⁺ dependency.

-

Incubate the reaction mixtures at room temperature for 30 minutes to allow binding to reach equilibrium.[8]

-

-

3. Electrophoresis:

-

4. Visualization:

Fluorescence Spectroscopy

This method quantifies the binding affinity by monitoring the change in the intrinsic fluorescence of Olivomycin upon binding to DNA.[8] An increase in fluorescence is typically observed when the drug binds to DNA.[8]

-

1. Instrument Setup:

-

2. Sample Preparation:

-

Prepare a solution of Olivomycin A (or its derivative) at a fixed concentration (e.g., 20 µM) in the desired buffer (e.g., BB-Mg).[4]

-

Prepare a concentrated stock solution of DNA (e.g., calf thymus DNA).

-

-

3. Titration:

-

Place the Olivomycin solution in a quartz cuvette and record its initial fluorescence spectrum.

-

Add small aliquots of the concentrated DNA stock solution to the cuvette.

-

After each addition, mix thoroughly, allow the system to equilibrate (e.g., 2-3 minutes), and record the fluorescence spectrum.

-

Correct the data for dilution.

-

-

4. Data Analysis:

-

Plot the change in fluorescence intensity at the emission maximum as a function of the DNA concentration.

-

Fit the resulting binding isotherm to an appropriate binding model (e.g., Scatchard plot or non-linear regression) to determine the binding constant (K) and stoichiometry (n).

-

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique to monitor conformational changes in DNA upon drug binding.[9] The formation of the [(Olivomycin)₂Mg]²⁺-DNA complex induces characteristic changes in the CD spectrum of DNA.[5]

-

1. Instrument Setup:

-

Use a CD spectrometer, typically scanning in the UV-Vis range (e.g., 220-500 nm).

-

The instrument should be purged with nitrogen gas.

-

-

2. Sample Preparation:

-

Prepare DNA solutions at a suitable concentration (e.g., 5-50 µM base pairs) in the appropriate buffer (with and without Mg²⁺).[4]

-

Prepare a stock solution of the Olivomycin-Mg²⁺ complex by pre-incubating the drug and MgCl₂.

-

-

3. Measurement:

-

Record the CD spectrum of the DNA solution alone.

-

Add the Olivomycin-Mg²⁺ complex to the DNA solution and record the spectrum of the complex.

-

Record the spectrum of the drug alone to subtract its contribution from the spectrum of the drug-DNA complex, revealing the induced CD spectrum.

-

-

4. Data Analysis:

-

Compare the spectra of free DNA and DNA in the complex. Changes in the position, intensity, and shape of the CD bands (e.g., around 280 nm for DNA and an induced band around 440 nm for the drug) indicate conformational changes and complex formation.[7][9] The mode of binding for Olivomycin A and its derivatives, both in the presence and absence of Mg²⁺, has been shown to be similar using this technique.[3][4]

-

Conclusion and Future Directions

Magnesium ions play a fundamentally structural and electrostatic role in the binding of Olivomycin A to its DNA target. The absolute requirement of Mg²⁺ for the parent compound underscores the ion's function as a molecular "glue," pre-organizing two drug molecules into a dimer with the correct conformation for minor groove recognition. This guide has provided the quantitative and methodological framework for understanding and investigating this crucial interaction.

The discovery that positively charged derivatives of Olivomycin A can bind DNA effectively without magnesium ions opens up new avenues for drug development.[3] These findings suggest that the essential role of the divalent cation can be mimicked by incorporating permanent positive charges into the drug structure. This could lead to the design of new aureolic acid derivatives with potentially different pharmacological profiles, improved cellular uptake, or altered sequence specificity, independent of intracellular magnesium concentrations. Further research should focus on high-resolution structural studies (NMR, X-ray crystallography) of these novel derivative-DNA complexes to fully elucidate their binding mode and provide a more detailed blueprint for the rational design of next-generation DNA-binding agents.

References

- 1. Olivomycin A Targets Epithelial–Mesenchymal Transition, Apoptosis, and Mitochondrial Quality Control in Renal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discrimination between G/C Binding Sites by Olivomycin A Is Determined by Kinetics of the Drug-DNA Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Divalent cations are dispensable for binding to DNA of a novel positively charged olivomycin A derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Role of magnesium ion in the interaction between chromomycin A3 and DNA: binding of chromomycin A3-Mg2+ complexes with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Discrimination between G/C Binding Sites by Olivomycin A Is Determined by Kinetics of the Drug-DNA Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Olivomycin as an Inhibitor of RNA Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Olivomycin is a glycosidic antibiotic belonging to the aureolic acid family, compounds known for their potent antitumor activities.[1] A primary mechanism of action for Olivomycin is the inhibition of DNA-dependent RNA synthesis. This technical guide provides an in-depth overview of the molecular mechanisms underpinning Olivomycin's inhibitory effects, presents quantitative data on its activity, details key experimental protocols for its study, and provides visual representations of its mechanism and relevant experimental workflows.

Core Mechanism of Action

Olivomycin exerts its inhibitory effect on RNA synthesis through a direct interaction with the DNA template, rather than by directly targeting RNA polymerase. The key features of its mechanism are:

-

DNA Minor Groove Binding: Olivomycin binds to the minor groove of double-stranded DNA.[2][3]

-

GC-Rich Sequence Preference: This binding shows a strong preference for GC-rich sequences on the DNA.[2][3]

-

Divalent Cation Requirement: The interaction is facilitated by the presence of divalent cations, such as Mg2+, which form a coordination complex between the antibiotic and the guanine (B1146940) bases.[3]

-

Inhibition of RNA Polymerase Processivity: The Olivomycin-DNA complex creates a steric blockade that prevents the progression of RNA polymerase along the DNA template, thereby inhibiting the elongation phase of transcription.[1]

-

Downregulation of Gene Expression: By inhibiting transcription, Olivomycin leads to a genome-wide downregulation of gene expression, with a notable impact on genes encoding transcription factors.[4]

This targeted inhibition of transcription in rapidly dividing cells, which have a high demand for RNA synthesis, is believed to be a major contributor to Olivomycin's cytotoxic and antitumor properties.

Quantitative Data: Inhibitory Activity of Olivomycin

The inhibitory potency of Olivomycin A has been evaluated in various cancer cell lines. The following table summarizes representative data on its effects on cell viability and other key processes.

| Cell Line | Assay Type | Parameter | Value | Reference |

| A-498 (Renal Cancer, wild-type p53) | Colony-forming assay | Significant Inhibition | Starting at 10 nM | [5] |

| 786-O (Renal Cancer, mutant p53) | Colony-forming assay | Significant Inhibition | Starting at 1 nM | [5] |

| A-498 (Renal Cancer, wild-type p53) | Transwell migration assay | Pronounced Suppression | 10 nM | [5] |

| 786-O (Renal Cancer, mutant p53) | Transwell migration assay | Pronounced Suppression | 50 nM | [5] |

| A-498 (Renal Cancer, wild-type p53) | Apoptosis Induction | Effective Induction | 1 µM | [5] |

| 786-O (Renal Cancer, mutant p53) | Apoptosis Induction | Effective Induction | 50 nM | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of Olivomycin as an RNA synthesis inhibitor.

In Vitro Transcription Assay

This assay directly measures the synthesis of RNA by RNA polymerase and is fundamental for assessing the inhibitory potency of compounds like Olivomycin.

Materials:

-

Purified RNA Polymerase (e.g., E. coli RNAP)

-

Linear DNA template containing a promoter (e.g., T7 promoter)

-

Ribonucleoside triphosphates (rNTPs: ATP, GTP, CTP, UTP)

-

Radiolabeled rNTP (e.g., [α-³²P]UTP)

-

Transcription Buffer (e.g., 40 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 10 mM DTT, 50 mM KCl)

-

Olivomycin solution at various concentrations

-

RNA loading buffer (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol)

-

Denaturing polyacrylamide gel (e.g., 8% acrylamide, 8 M urea)

-

Phosphorimager or autoradiography film

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the transcription buffer, DNA template, and Olivomycin at the desired final concentration.

-

Enzyme Addition: Add the purified RNA polymerase to the reaction mixture.

-

Initiation of Transcription: Start the reaction by adding the mix of rNTPs, including the radiolabeled rNTP.

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30 minutes) to allow for RNA synthesis.

-

Termination: Stop the reaction by adding an equal volume of RNA loading buffer.

-

Denaturation: Heat the samples at 95°C for 5 minutes to denature the RNA transcripts.

-

Electrophoresis: Separate the RNA transcripts by size on a denaturing polyacrylamide gel.

-

Visualization: Visualize the radiolabeled RNA products using a phosphorimager or by exposing the gel to autoradiography film.

-

Analysis: Quantify the intensity of the bands corresponding to the full-length RNA transcript. Calculate the percent inhibition for each Olivomycin concentration relative to a vehicle control. Determine the IC50 value by plotting percent inhibition against the logarithm of Olivomycin concentration and fitting the data to a dose-response curve.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to detect the binding of Olivomycin to a specific DNA sequence.

Materials:

-

DNA probe (a short, double-stranded oligonucleotide containing a GC-rich sequence) labeled with a detectable marker (e.g., biotin (B1667282) or a fluorescent dye).

-

Olivomycin solution at various concentrations.

-

Binding Buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol).

-

Non-denaturing polyacrylamide gel.

-

TBE buffer (Tris-borate-EDTA).

Procedure:

-

Binding Reaction: In a microcentrifuge tube, combine the labeled DNA probe, Olivomycin at various concentrations, and the binding buffer.

-

Incubation: Incubate the reaction at room temperature for 20-30 minutes to allow for binding.

-

Electrophoresis: Load the samples onto a non-denaturing polyacrylamide gel and run the electrophoresis in TBE buffer at a low voltage to avoid dissociation of the complex.

-

Detection: Visualize the DNA bands. A "shift" in the mobility of the labeled DNA probe (it will run slower on the gel) indicates the formation of a DNA-Olivomycin complex.

DNase I Footprinting Assay

This technique identifies the specific binding site of Olivomycin on a DNA fragment.

Materials:

-

A DNA fragment of interest, radioactively labeled at one end.

-

Olivomycin solution at various concentrations.

-

DNase I enzyme.

-

DNase I digestion buffer (e.g., 10 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM CaCl₂).

-

Stop solution (e.g., formamide, EDTA, loading dyes).

-

Denaturing polyacrylamide sequencing gel.

Procedure:

-

Binding: Incubate the end-labeled DNA fragment with varying concentrations of Olivomycin.

-

Digestion: Add a limited amount of DNase I to the reaction and incubate for a short period to achieve partial digestion of the DNA.

-

Termination: Stop the reaction by adding the stop solution.

-

Electrophoresis: Separate the DNA fragments on a denaturing polyacrylamide sequencing gel.

-

Visualization: Visualize the DNA fragments by autoradiography.

-

Analysis: The binding of Olivomycin to the DNA will protect that region from DNase I cleavage, resulting in a "footprint" – a gap in the ladder of DNA fragments compared to the control lane without Olivomycin.

Quantitative Reverse Transcription PCR (qRT-PCR)

qRT-PCR is used to quantify the changes in the expression of specific genes in cells treated with Olivomycin.

Materials:

-

Cells treated with Olivomycin and control cells.

-

RNA extraction kit.

-

Reverse transcriptase and reagents for cDNA synthesis.

-

qPCR instrument.

-

Primers specific for the target genes and a housekeeping gene (for normalization).

-

SYBR Green or TaqMan probe-based qPCR master mix.

Procedure:

-

RNA Extraction: Isolate total RNA from Olivomycin-treated and control cells.

-

cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).

-

qPCR: Perform quantitative PCR using the cDNA as a template with primers for the target and housekeeping genes.

-

Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative change in gene expression in Olivomycin-treated cells compared to control cells after normalizing to the housekeeping gene.

Chromatin Immunoprecipitation (ChIP) Assay

ChIP assays can be used to investigate the in-vivo association of RNA polymerase with specific gene promoters in the presence of Olivomycin.

Materials:

-

Cells treated with Olivomycin and control cells.

-

Formaldehyde (B43269) for cross-linking.

-

Lysis buffers.

-

Sonication or enzymatic digestion reagents to shear chromatin.

-

Antibody against RNA polymerase II.

-

Protein A/G magnetic beads.

-

Wash buffers.

-

Elution buffer.

-

Reagents for reversing cross-links (e.g., Proteinase K, high salt).

-

DNA purification kit.

-

Primers for qPCR targeting specific gene promoters.

Procedure:

-

Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into smaller fragments.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody against RNA polymerase II.

-

Immune Complex Capture: Capture the antibody-protein-DNA complexes using protein A/G beads.

-

Washes: Wash the beads to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links.

-

DNA Purification: Purify the DNA.

-

Analysis by qPCR: Use qPCR with primers for specific gene promoters to quantify the amount of DNA that was associated with RNA polymerase II. A decrease in the amount of precipitated promoter DNA in Olivomycin-treated cells would indicate inhibition of RNA polymerase binding or processivity.

Visualizations

Mechanism of Action of Olivomycin

Caption: Olivomycin binds to the DNA minor groove, inhibiting RNA polymerase and transcription.

Experimental Workflow: In Vitro Transcription Assay

Caption: Workflow for determining Olivomycin's IC50 in an in vitro transcription assay.

Signaling Pathway: p53-Dependent Apoptosis Induction

References

- 1. Overview of Chromatin IP Assay Methodology | Cell Signaling Technology [cellsignal.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Chromatin Immunoprecipitation (ChIP) for Analysis of Histone Modifications and Chromatin-Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Understanding the Cytotoxic Effects of Olivomycin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract